5-(4-methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine
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Overview
Description
5-(4-Methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylbenzyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 1-methylimidazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can be compared with other imidazole derivatives such as:
1-Methylimidazole: A simpler imidazole derivative without the methoxyphenyl and methylbenzyl groups.
4-Methoxybenzylamine: An amine derivative with a methoxyphenyl group but lacking the imidazole ring.
N-Benzylimidazole: An imidazole derivative with a benzyl group instead of the methylbenzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H21N3O |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-N-[(4-methylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C19H21N3O/c1-14-4-6-15(7-5-14)12-20-19-21-13-18(22(19)2)16-8-10-17(23-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,20,21) |
InChI Key |
APYWRZUXUPBEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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